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Compound of Interest

Compound Name: 2-Bromo-3-methoxypropanoic acid
CAS No.: 65090-78-0
Cat. No.: B1602121
Get Quote
. J

Molecular Weight: 183.00 g/mol

Part 1: Executive Summary & Synthetic Context

2-Bromo-3-methoxypropanoic acid is a critical chiral building block, serving as a structural
analog to serine. Its utility lies in the orthogonal reactivity of its functional groups: the carboxylic
acid (for coupling), the

-bromide (for nucleophilic substitution), and the
-methoxy ether (as a protected hydroxyl or stable ether linkage).

Understanding the spectroscopic signature of this molecule is challenging due to the chirality at
the C2 position, which renders the C3 methylene protons diastereotopic. This guide provides a
detailed analysis of these spectral features to ensure accurate identification and purity
assessment during drug development workflows.

Synthetic Origin & Impurity Profile
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To interpret the spectra correctly, one must understand the sample's origin. The two primary
synthetic routes influence the potential impurities (e.g., unreacted starting materials or
elimination products like 2-bromoacrylic acid).

Route A (Bromination): Radical bromination of 3-methoxypropanoic acid. Route B
(Methoxylation): Nucleophilic attack of methanol on 2,3-dibromopropanoic acid (favored for

regioselectivity).
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Figure 1: Synthetic pathway highlighting the origin of the target molecule and potential
elimination impurities.

Part 2: Spectroscopic Atlas
Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2]

[3]
The presence of a chiral center at C2 (

) creates a distinct magnetic environment for the two protons at C3 (

). These protons are diastereotopic, meaning they are not chemically equivalent and will split
each other as well as the C2 proton.

1H NMR Data (400 MHz, CDCI
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Shift ( Coupling (
Position Proton Type Multiplicity Integration
» PpmM) , HZ)
o ) Exchangeabl
COOH Acidic Proton  10.5-12.0 Broad Singlet  1H
e
Methine (
C2-H 4.35 dd 1H
)
Methylene (
C3-H 3.85 dd 1H ,
)
Methylene (
C3-H 3.72 dd 1H
)
OCH Methoxy 3.42 Singlet 3H N/A

Technical Insight:

e The ABX System: The C2 and C3 protons form an ABX spin system (or ABM depending on
the field strength). You will not see a simple triplet for the C2 proton or a doublet for the C3
protons. Instead, look for a "doublet of doublets" pattern for all three non-exchangeable
protons on the carbon chain.

» Geminal Coupling: The coupling between

and

(

) is typically large (~10-11 Hz) because they are on the same carbon.

13C NMR Data (100 MHz, CDCI
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Shift (
Carbon Type Assignment Logic
» PpmM)
C=0 1715 Carbonyl (Carboxylic Acid)
C3(
73.2 Deshielded by Oxygen (Ether)
)
OCH 59.1 Methoxy Carbon
C2( Deshielded by Bromine,
44.8 _ _
) Shielded relative to Oxygen

Mass Spectrometry (MS)[1]

The mass spectrum provides the definitive confirmation of the halogen content.

 lonization Mode: ESI (Negative mode preferred for acids) or El (for methyl ester derivatives).

e Molecular lon: 182/184 Da (Acid).

Isotopic Pattern Analysis: Bromine has two stable isotopes,

Br (50.7%) and

Br (49.3%). This results in a characteristic 1:1 doublet for the molecular ion and any fragment

containing the bromine atom.

ml/z (El) Intensity Fragment Assignment
182/ 184 11 Molecular lon

137/139 ~11 (Loss of carboxylic acid group)
103 High (Loss of Bromine)

45 High

(Characteristic ether fragment)
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Infrared (IR) Spectroscopy|3]

Wavenumber (cm

Vibration Mode Description

)
Broad, strong absorption

2800 - 3200 O-H Stretch _ o
(Carboxylic acid dimer)

1725 - 1740 C=0 Stretch Strong, sharp (Acid carbonyl)

1100 - 1150 C-O-C Stretch Strong (Ether linkage)
Moderate to Strong

600 - 700 C-Br Stretch

(Fingerprint region)

Part 3: Structural Elucidation Logic

The following diagram illustrates the logical flow used to confirm the structure based on the
coupling constants observed in the 1H NMR. This validates the connectivity between the chiral
center and the ether side chain.

Proton Connectivity
[H(a) - Beta] [H(b) - Betaj H(c) - Alpha
.\ (3.85 ppm) (3.72 ppm) (4.35 ppm)
> ]

NNl

Vicinal Coupling (J ~6.0 & 7.5 Hz)
Confirms H(a)/H(b) are adjacent to H(c)

Geminal Coupling (J ~10.5 Hz)
Confirms H(a) and H(b) are on same Carbon

Click to download full resolution via product page

Figure 2: NMR Coupling Logic. The non-equivalence of Ha and Hb (Geminal coupling) confirms
the presence of the adjacent chiral center at the Alpha position.
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Part 4: Experimental Protocol (Purification &
Handling)

Safety Note: 2-Bromo-3-methoxypropanoic acid is an alkylating agent. Handle with extreme
care in a fume hood.

o Solubility Check: The compound is soluble in polar organic solvents (MeOH, DCM, DMSO).
It has limited solubility in non-polar hexanes.

e TLC Visualization:
o Stationary Phase: Silica Gel 60 F254.
o Mobile Phase: 5% Methanol in Dichloromethane (DCM) + 1% Acetic Acid.
o Stain: Bromocresol Green (turns yellow/green for acids) or KMnO
(oxidizes the ether/alcohol functionalities).
» Storage:
o Store at 2—8°C under inert atmosphere (Argon/Nitrogen).

o Instability: Alpha-bromo acids are prone to hydrolysis (releasing HBr) or elimination
(forming acrylic acid derivatives) upon prolonged exposure to moisture or heat.
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Reference Text).

e CAS Database Entry: 2-Bromo-3-methoxypropanoic acid (CAS 65090-78-0).[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

¢ 1. 65090-78-0|2-Bromo-3-methoxypropanoic acid|BLD Pharm [bldpharm.com]

¢ To cite this document: BenchChem. [Technical Guide: Spectroscopic Profiling of 2-Bromo-3-
methoxypropanoic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1602121/docs#technical-guide-spectroscopic-
profiling-of-2-bromo-3-methoxypropanoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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